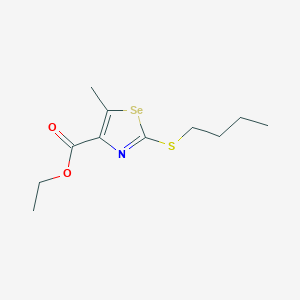

4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester

CAS No.: 647032-83-5

Cat. No.: VC16893188

Molecular Formula: C11H17NO2SSe

Molecular Weight: 306.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647032-83-5 |

|---|---|

| Molecular Formula | C11H17NO2SSe |

| Molecular Weight | 306.30 g/mol |

| IUPAC Name | ethyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H17NO2SSe/c1-4-6-7-15-11-12-9(8(3)16-11)10(13)14-5-2/h4-7H2,1-3H3 |

| Standard InChI Key | XBSMYJHDKWVMSJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCSC1=NC(=C([Se]1)C)C(=O)OCC |

Introduction

4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester is a selenazole derivative that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in medicinal chemistry. Selenazoles are heterocyclic compounds containing selenium, which imparts distinct properties compared to their sulfur analogs, thiazoles. This compound is of interest due to its potential biological activities and applications in various fields.

Synthesis and Preparation

The synthesis of 4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester typically involves the formation of the selenazole ring followed by the introduction of substituents.

Synthetic Routes

-

Formation of the Selenazole Ring: The selenazole ring can be synthesized by reacting a β-keto ester with selenourea.

-

Introduction of Substituents: The butylthio and methyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions

-

Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: Reduction reactions can convert selenoxides back to selenides using reducing agents such as sodium borohydride and lithium aluminum hydride.

-

Substitution: Nucleophilic substitution reactions can introduce different substituents on the selenazole ring using nucleophiles like thiols, amines, and halides.

Major Products Formed

-

Oxidation: Selenoxides and selenones.

-

Reduction: Selenides.

-

Substitution: Various substituted selenazole derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Medicinal Chemistry

It is studied for its potential anticancer and antimicrobial activities. Selenazole derivatives are known to exhibit significant antimicrobial properties by disrupting bacterial cell membranes and interfering with metabolic pathways.

Biological Studies

The compound’s interaction with DNA and proteins is of interest for understanding its mechanism of action and potential therapeutic applications.

Industrial Applications

Selenazole derivatives are explored for their use in materials science, including the development of novel catalysts and electronic materials.

Antimicrobial Activity

Research indicates that selenazole derivatives exhibit significant antimicrobial properties. They effectively inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of selenium-containing compounds. The compound significantly reduces neuroinflammation and improves cognitive function in animal models of Alzheimer’s disease.

Similar Compounds

-

2-Phenyl-4-selenazole carboxylic acid: Known for its anticancer and antimicrobial activities.

-

Methyl 2-amino-1,3-selenazole-5-carboxylate: Used as a scaffold for the synthesis of functionalized selenazole derivatives.

Uniqueness

4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester is unique due to its specific substituents, which may impart distinct biological activities and chemical reactivity compared to other selenazole derivatives. The presence of the butylthio group can enhance its lipophilicity, potentially improving its cellular uptake and bioavailability.

Data Table: Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth, e.g., E. coli and S. aureus |

| Antioxidant | Scavenges free radicals, reducing oxidative stress |

| Cytotoxic | Induces apoptosis in cancer cells, e.g., human breast cancer cells |

| Neuroprotective | Reduces neuroinflammation and improves cognitive function in Alzheimer’s models |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume